molecular formula C28H36NOPS B13662301 (R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13662301
M. Wt: 465.6 g/mol
InChI Key: LSFXASOJFLAEOF-PSPFREQMSA-N
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Description

®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features both phosphanyl and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: Both the phosphanyl and sulfinamide groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group results in phosphine oxides, while reduction of the sulfinamide group yields amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with metal centers, facilitating reactions such as hydrogenation and cross-coupling.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of both phosphanyl and sulfinamide groups can impart unique biological activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex molecules.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as metal centers in catalytic processes. The phosphanyl group can coordinate with metals, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions facilitate various chemical transformations, making the compound an effective catalyst or ligand.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
  • 2-(Diphenylphosphanyl)thiophenol

Uniqueness

Compared to similar compounds, ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both phosphanyl and sulfinamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a more versatile compound in both research and industrial applications.

Properties

Molecular Formula

C28H36NOPS

Molecular Weight

465.6 g/mol

IUPAC Name

N-[(1S)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32?/m1/s1

InChI Key

LSFXASOJFLAEOF-PSPFREQMSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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